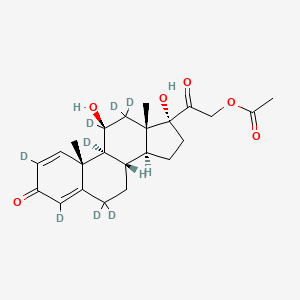
4-Hydroxychlorpropham-d7 (sulfate sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxychlorpropham-d7 (sulfate sodium) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of chlorpropham, a carbamate herbicide, and is labeled with deuterium (d7) to facilitate various analytical studies. The compound’s molecular formula is C10H4D7ClNNaO6S, and it has a molecular weight of 338.75 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxychlorpropham-d7 (sulfate sodium) involves multiple steps, starting from the deuterated precursor. The general synthetic route includes:
Hydroxylation: The addition of a hydroxyl group to the chlorpropham structure.
Sulfation: The conversion of the hydroxyl group to a sulfate ester.
Sodium Salt Formation: The final step involves the neutralization of the sulfate ester with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of 4-Hydroxychlorpropham-d7 (sulfate sodium) follows similar synthetic routes but is scaled up to meet commercial demands. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxychlorpropham-d7 (sulfate sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
4-Hydroxychlorpropham-d7 (sulfate sodium) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to trace the biochemical pathways of chlorpropham.
Medicine: Investigated for its potential effects on cellular processes and as a tool in drug development.
Industry: Utilized in the development of new herbicides and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxychlorpropham-d7 (sulfate sodium) involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting the activity of certain enzymes involved in cell division and growth. The deuterium labeling allows for precise tracking of the compound’s metabolic fate and interaction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpropham: The parent compound, widely used as a herbicide.
4-Hydroxychlorpropham: The non-deuterated version of the compound.
4-Hydroxychlorpropham-d7: The deuterated version without the sulfate ester.
Uniqueness
4-Hydroxychlorpropham-d7 (sulfate sodium) is unique due to its stable isotope labeling, which enhances its utility in analytical studies. The presence of deuterium atoms allows for more accurate tracing and quantification in various research applications .
Propriétés
Formule moléculaire |
C10H11ClNNaO6S |
|---|---|
Poids moléculaire |
338.75 g/mol |
Nom IUPAC |
sodium;2-chloro-4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxycarbonylamino)benzenesulfonoperoxoate |
InChI |
InChI=1S/C10H12ClNO6S.Na/c1-6(2)17-10(13)12-7-3-4-9(8(11)5-7)19(15,16)18-14;/h3-6,14H,1-2H3,(H,12,13);/q;+1/p-1/i1D3,2D3,6D; |
Clé InChI |
SAVRZXPELMDLOP-HFVDKDPBSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O[O-])Cl.[Na+] |
SMILES canonique |
CC(C)OC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


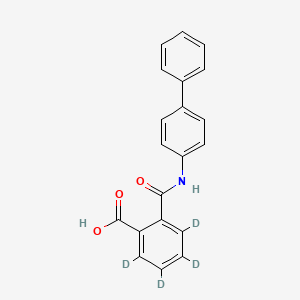

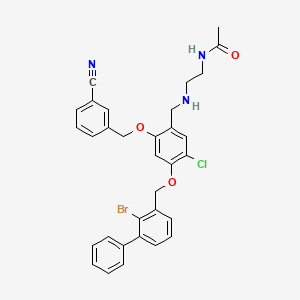
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/structure/B12415081.png)

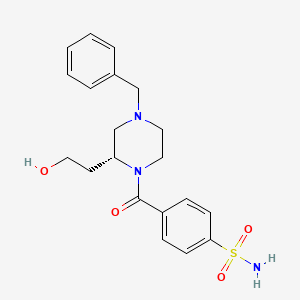
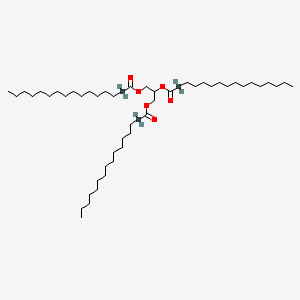
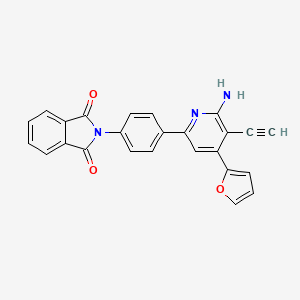
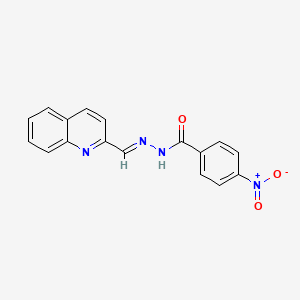
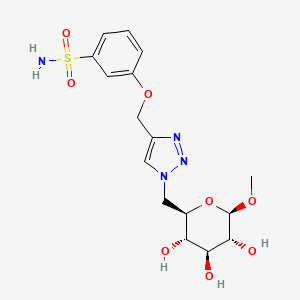
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)
